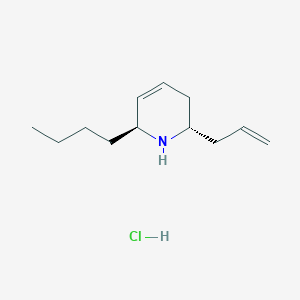

rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the CAS Number 1820580-25-3 . It is not intended for human or veterinary use and is typically used for research purposes.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is 215.77, and the molecular formula is C12H22ClN . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Antidepressant Effects

The compound (2S,6S)-HNK has been found to have strong antidepressant effects . It has been shown to significantly reduce immobility time in mice subjected to the tail suspension test after a single intraperitoneal injection . This effect can last for up to three days .

Improvement of Social Disorders

(2S,6S)-HNK has been shown to significantly improve social disorders induced by chronic social defeat stress . This effect can last for up to four weeks .

Activation of aPVT Excitatory Neurons

(2S,6S)-HNK has been found to activate excitatory neurons in the anterior part of the paraventricular nucleus of the thalamus (aPVT) . This activation is thought to be responsible for the sustained antidepressant effects of (2S,6S)-HNK .

Regulation of Gene Expression

(2S,6S)-HNK has been found to affect the expression of 385 genes in aPVT neurons that are significantly expressed under chronic stress . This suggests that (2S,6S)-HNK may exert its effects by altering gene expression in the brain .

Inhibition of D-serine

Both (2S,6S)-HNK and its enantiomer (2R,6R)-HNK have been found to inhibit the intracellular concentration of D-serine, an endogenous co-agonist of the NMDA receptor . This suggests that these compounds may exert their effects by modulating NMDA receptor function .

Mechanism of Action

Target of Action

The primary target of rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride is the mammalian target of rapamycin (mTOR) pathway . This pathway plays a crucial role in cell growth, proliferation, and survival .

Mode of Action

rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride interacts with its targets by increasing the phosphorylation of mTOR and its downstream targets . This interaction results in significant changes in the functional integrity of neural circuits .

Biochemical Pathways

The compound affects the mTOR pathway, leading to increased activity and function of mTOR . This results in the upregulation of synaptic AMPA receptor, which is crucial for synaptic plasticity and resilience to chronic stress .

Pharmacokinetics

It’s known that the compound and its metabolites readily cross the blood-brain barrier . More research is needed to fully understand its bioavailability and other pharmacokinetic properties.

Result of Action

The molecular and cellular effects of rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride’s action include increased phosphorylation of mTOR and its downstream targets, leading to changes in neural circuits and potentially contributing to its antidepressant actions .

Action Environment

It’s known that the compound’s effects can be modulated by the frequency or chronicity of treatment

properties

IUPAC Name |

(2S,6S)-6-butyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-3-5-8-12-10-6-9-11(13-12)7-4-2;/h4,6,10-13H,2-3,5,7-9H2,1H3;1H/t11-,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYSJCZSZAOAC-FXMYHANSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C=CCC(N1)CC=C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1C=CC[C@@H](N1)CC=C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)